6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one
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Overview
Description
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of imidazoles and triazines This compound is characterized by its unique structure, which includes both imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6,8-dimethyl-1,3,5-triazine with formic acid or formamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one
- 8-methyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one
- 6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-2-one
Uniqueness
6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 6 and 8 enhances its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6,8-dimethyl-3H-imidazo[1,5-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-6-8-3-9-7(12)11(6)5(2)10-4/h3H,1-2H3,(H,8,9,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDXAGJIYSJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CNC(=O)N2C(=N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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